molecular formula C15H23BrO B1617862 Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- CAS No. 2091-51-2

Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)-

Cat. No. B1617862
Key on ui cas rn: 2091-51-2
M. Wt: 299.25 g/mol
InChI Key: YEOQCOZNFXPHHY-UHFFFAOYSA-N
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Patent
US05612321

Procedure details

A mixture of 1 g of 2,6-di-t-butyl-4-methyl phenol, 0.9 g of N-bromosuccinimide and 40 ml of carbon tetrachloride was boiled for 1.5 hours. Succinimide was removed by filtration, and the resulting organic solution was evaporated to give a viscous liquid with the following 1H NMR spectrum (CDCl3, ppm from TMS): 7.05 ppm (s, ArH, 2), 5,15 ppm (s, OH, 1), 4.35 ppm (s, CH2Br, 2) and 1.3 ppm (s, CH3, 18).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2].[Br:17]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[C:12]([C:7]1[CH:8]=[C:9]([CH2:11][Br:17])[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:16])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
0.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Succinimide was removed by filtration
CUSTOM
Type
CUSTOM
Details
the resulting organic solution was evaporated
CUSTOM
Type
CUSTOM
Details
to give a viscous liquid with the following 1H NMR spectrum (CDCl3, ppm from TMS): 7.05 ppm (s, ArH, 2), 5,15 ppm (s, OH, 1), 4.35 ppm (s, CH2Br, 2) and 1.3 ppm (s, CH3, 18)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)CBr)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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